Hidralazina

Descripción general

Descripción

Se usa comúnmente para tratar la presión arterial alta y la insuficiencia cardíaca . La hidralazina fue descubierta mientras los científicos de Ciba buscaban un tratamiento para la malaria y se patentó en 1949 . Se encuentra en la Lista de Medicamentos Esenciales de la Organización Mundial de la Salud .

Aplicaciones Científicas De Investigación

La hidralazina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La hidralazina funciona relajando los músculos lisos de los vasos sanguíneos, lo que permite que la sangre fluya más fácilmente a través de los vasos, lo que reduce la presión arterial . El mecanismo molecular implica la inhibición de la liberación de calcio inducida por trifosfato de inositol del retículo sarcoplásmico en las células musculares lisas arteriales . Esto conduce a la dilatación de los vasos sanguíneos y una reducción de la resistencia periférica .

Análisis Bioquímico

Biochemical Properties

Hydralazine is a hydrazine derivative vasodilator . It interacts with various biomolecules, primarily in the cardiovascular system.

Cellular Effects

Hydralazine exerts its effects on various types of cells, primarily vascular smooth muscle cells. It reduces peripheral resistance by directly relaxing the smooth muscle cell layer in arterial vessels . This leads to a decrease in blood pressure. In addition to its vasodilatory effects, hydralazine has been shown to exert antioxidative, anti-apoptotic, and HIF-1α stabilization effects for angiogenesis and vascular protection .

Molecular Mechanism

Hydralazine’s molecular mechanism of action involves direct vasodilation of arterioles, with little effect on veins .

Temporal Effects in Laboratory Settings

Hydralazine is unstable in plasma in vitro, with a half-life of approximately 6 minutes at 37°C . After oral administration, hydralazine undergoes extensive acetylator phenotype-dependent first-pass metabolism . The effects of hydralazine are short-lasting, necessitating a four-times daily dosing regimen .

Dosage Effects in Animal Models

In animal models, the effects of hydralazine vary with different dosages. For dogs, the dosage ranges from 0.5–3 mg/kg orally every 8–12 hours, starting at a low dose and increasing if necessary . For cats, the dosage ranges from 2.5–10 mg/cat orally every 12 hours, also starting at a low dose and titrating upwards cautiously if necessary .

Metabolic Pathways

Hydralazine is primarily metabolized in the liver. Several metabolic pathways have been discovered for hydralazine, including hydroxylation and glucuronidation, while N-acetylation by N-acetyltransferase (NAT) enzyme is considered a minor metabolic trail .

Transport and Distribution

Hydralazine is widely distributed in the body after administration . It is mostly metabolized by the gastrointestinal mucosa and liver by N-acetyltransferase .

Subcellular Localization

Given its mechanism of action, it is likely that hydralazine primarily interacts with the smooth muscle cells of the arterial vessels

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La hidralazina se puede sintetizar a través de varios métodos. Un método común implica la reacción de anhídrido ftálico con hidrato de hidrazina para formar 1-hidrazinoftalazina . Las condiciones de reacción típicamente involucran calentar los reactivos en un solvente como etanol o metanol.

Métodos de Producción Industrial

En entornos industriales, el clorhidrato de this compound se produce mediante la reacción de anhídrido ftálico con hidrato de hidrazina en presencia de un catalizador . La mezcla de reacción se purifica luego mediante cristalización para obtener el producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

La hidralazina experimenta varias reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar derivados de ftalazina.

Reducción: Se puede reducir para formar derivados de hidrazina.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se usan comúnmente.

Sustitución: Los electrófilos como los haluros de alquilo y los cloruros de acilo se utilizan en reacciones de sustitución.

Principales Productos Formados

Oxidación: Derivados de ftalazina.

Reducción: Derivados de hidrazina.

Sustitución: Derivados de this compound sustituidos.

Comparación Con Compuestos Similares

La hidralazina a menudo se compara con otros agentes antihipertensivos como el lisinopril y la amlodipina .

Singularidad de la this compound

La this compound es única en su acción directa sobre el músculo liso del lecho arterial, lo que conduce a la vasodilatación sin hipotensión postural significativa . A diferencia del lisinopril y la amlodipina, la this compound es particularmente útil para tratar la hipertensión grave y la insuficiencia cardíaca en poblaciones específicas, como las de ascendencia africana .

Lista de Compuestos Similares

- Lisinopril

- Amlodipina

- Propranolol (cuando se usa en combinación con this compound)

- Dinitrato de isosorbida (cuando se usa en combinación con this compound)

Propiedades

IUPAC Name |

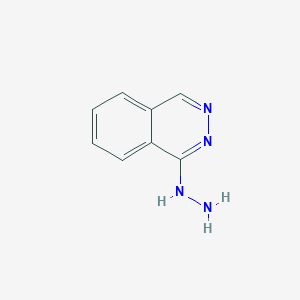

phthalazin-1-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-11-8-7-4-2-1-3-6(7)5-10-12-8/h1-5H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTUSVTUFVMDQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

304-20-1 (mono-hydrochloride) | |

| Record name | Hydralazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023129 | |

| Record name | Hydralazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydralazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015400 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

<1mg/mL, 2.61e+00 g/L | |

| Record name | Hydralazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01275 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydralazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015400 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Hydralazine may interfere with calcium transport in vascular smooth muscle by an unknown mechanism to relax arteriolar smooth muscle and lower blood pressure. The interference with calcium transport may be by preventing influx of calcium into cells, preventing calcium release from intracellular compartments, directly acting on actin and myosin, or a combination of these actions. This decrease in vascular resistance leads to increased heart rate, stroke volume, and cardiac output. Hydralazine also competes with protocollagen prolyl hydroxylase (CPH) for free iron. This competition inhibits CPH mediated hydroxylation of HIF-1α, preventing the degradation of HIF-1α. Induction of HIF-1α and VEGF promote proliferation of endothelial cells and angiogenesis. | |

| Record name | Hydralazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01275 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

86-54-4 | |

| Record name | Hydralazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydralazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydralazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01275 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | hydralazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydralazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydralazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRALAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26NAK24LS8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydralazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015400 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

172-173 °C, 172 - 173 °C | |

| Record name | Hydralazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01275 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydralazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015400 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Hydralazine?

A1: While the exact mechanism remains uncertain, Hydralazine is described as a vasodilator, primarily acting on arterioles to relax smooth muscle and reduce systemic vascular resistance. [] Research suggests it may achieve this by activating guanylate cyclase, leading to increased intracellular cyclic guanosine monophosphate (cGMP). []

Q2: How does Hydralazine's action differ from that of nitrates like Isosorbide dinitrate?

A2: While both are vasodilators, Isosorbide dinitrate predominantly acts on veins, while Hydralazine primarily affects arteries. [] This difference is often described as "balanced vasodilation" when used in combination therapy. []

Q3: Does Hydralazine directly dilate blood vessels at clinically relevant concentrations?

A3: Studies on human blood vessels show that Hydralazine exhibits only modest vasodilator action at therapeutic concentrations (0.1–1 µmol/L), suggesting its clinical benefits may not solely rely on direct vasodilation. []

Q4: How does Hydralazine impact vascular superoxide production?

A4: Research demonstrates that Hydralazine significantly reduces basal superoxide production in both internal mammary arteries and saphenous veins. [] It also inhibits Angiotensin II-mediated superoxide production, potentially by interacting with the NAD(P)H oxidase enzyme group. [, ]

Q5: What is the significance of Hydralazine's effect on superoxide production?

A5: By reducing superoxide, Hydralazine may enhance nitric oxide (NO)-mediated vasodilation and potentially contribute to preventing nitrate tolerance. [] This effect could be crucial for the observed clinical benefits of its combination with Isosorbide dinitrate. []

Q6: What is the molecular formula and weight of Hydralazine?

A6: Hydralazine has the molecular formula C8H8N4 and a molecular weight of 160.18 g/mol.

Q7: How does acetylator phenotype influence Hydralazine's pharmacokinetics?

A7: Plasma concentrations of Hydralazine after a standard oral dose are significantly lower in rapid acetylators compared to slow acetylators. [] This difference stems from the faster metabolism of Hydralazine in rapid acetylators. []

Q8: Does acetylator phenotype impact the blood pressure-lowering effect of Hydralazine?

A8: Yes, slow acetylators generally exhibit a more pronounced fall in blood pressure compared to rapid acetylators due to differences in Hydralazine's bioavailability and half-life between the two phenotypes. []

Q9: Does Hydralazine exhibit a prolonged antihypertensive effect despite its short half-life?

A9: Yes, the duration of the hypotensive effect extends beyond what plasma concentration data would suggest. This prolonged action is attributed to the binding of Hydralazine to arteriolar muscle walls. []

Q10: What is the significance of Hydralazine pyruvic acid hydrazone in Hydralazine's pharmacology?

A10: Hydralazine pyruvic acid hydrazone is a major plasma metabolite of Hydralazine in humans. While its exact contribution remains to be fully elucidated, some studies suggest it might possess cardiovascular activity and potentially contribute to the prolonged antihypertensive effects of Hydralazine. []

Q11: How does Hydralazine impact hemodynamics in infants with large ventricular septal defects (VSD)?

A11: Acute administration of Hydralazine in infants with large VSDs significantly increases systemic blood flow and decreases both the pulmonary-to-systemic flow ratio and the absolute left-to-right shunt. These effects are primarily attributed to a decrease in systemic resistance caused by Hydralazine. []

Q12: Does Hydralazine exhibit differential effects on blood vessels from various organs?

A12: Studies in awake dogs reveal that Hydralazine does not produce uniform vasodilation across all organs. While it vasodilates coronary, skeletal muscle, splanchnic, and renal circulations in normal conditions, this response can be altered by pretreatment with drugs like indomethacin and propranolol. []

Q13: How does Hydralazine affect coronary blood flow and myocardial energetics in congestive heart failure?

A13: In patients with non-ischemic congestive heart failure, Hydralazine increases coronary blood flow and reduces coronary vascular resistance. While it also increases myocardial oxygen consumption, it simultaneously improves the myocardial oxygen supply-demand ratio by decreasing the arterial-coronary sinus oxygen difference and myocardial oxygen extraction ratio. []

Q14: How does Hydralazine affect interstitial fluid pressure (IFP) in tumors?

A14: Studies using a mouse tumor model demonstrate that Hydralazine significantly reduces tumor IFP without affecting IFP in surrounding normal tissue. This effect is attributed to Hydralazine's vasodilatory action and may have implications for improving drug delivery to solid tumors. []

Q15: Does Hydralazine interact with pyridoxal (Vitamin B6)?

A15: Yes, research suggests that part of Hydralazine's hypotensive effect might be linked to its interaction with pyridoxal. This interaction potentially interferes with pyridoxal's role in calcium and/or sodium transport into vascular smooth muscle. []

Q16: Can Hydralazine impact tumor response to hyperthermia?

A16: Studies in a mouse mammary carcinoma model show that Hydralazine enhances tumor damage induced by hyperthermia. This sensitization is likely due to increased tumor hypoxia resulting from reduced tumor blood perfusion caused by Hydralazine. []

Q17: Does Hydralazine affect sympathetic nerve terminals?

A17: Research in rat tail arteries indicates that Hydralazine, in addition to its effects on vascular smooth muscle, significantly affects sympathetic nerve terminals by reducing stimulation-induced noradrenaline overflow. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.